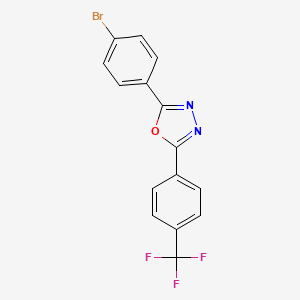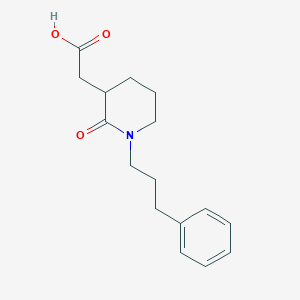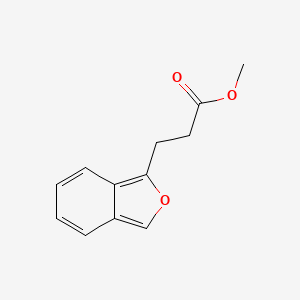![molecular formula C33H38N4Sn B14213440 1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) CAS No. 586956-22-1](/img/structure/B14213440.png)
1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) is a complex organotin compound that features a unique structure combining triphenylstannyl and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) typically involves the reaction of triphenyltin chloride with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or dichloromethane, and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized tin species and modified pyrazole derivatives.
Reduction: Reduced tin species and modified pyrazole derivatives.
Substitution: New organotin compounds with different functional groups.
Applications De Recherche Scientifique
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce stannyl groups into molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) involves its interaction with biological molecules and cellular pathways. The compound can bind to specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The stannyl group may play a role in modulating the compound’s reactivity and interactions with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[(Triphenylstannyl)methylene]bis(3,5-dimethyl-1H-pyrazole): Similar structure but lacks the ethyl group.
1,1’-[(Triphenylstannyl)methylene]bis(4-methyl-3,5-dimethyl-1H-pyrazole): Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) is unique due to the presence of both ethyl and dimethyl groups on the pyrazole rings, which can influence its chemical reactivity and biological activity. The combination of these substituents with the triphenylstannyl group provides a distinctive set of properties that can be leveraged in various applications .
Propriétés
Numéro CAS |
586956-22-1 |
|---|---|
Formule moléculaire |
C33H38N4Sn |
Poids moléculaire |
609.4 g/mol |
Nom IUPAC |
bis(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl-triphenylstannane |
InChI |
InChI=1S/C15H23N4.3C6H5.Sn/c1-7-14-10(3)16-18(12(14)5)9-19-13(6)15(8-2)11(4)17-19;3*1-2-4-6-5-3-1;/h9H,7-8H2,1-6H3;3*1-5H; |
Clé InChI |
ZKGWRSJOYWNZPQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(N=C1C)C(N2C(=C(C(=N2)C)CC)C)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)


![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)



![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
silane](/img/structure/B14213431.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

